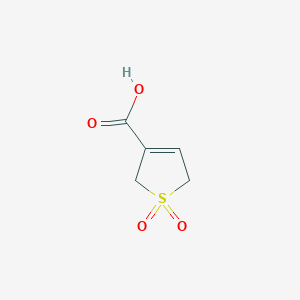
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction typically employs catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production of this compound may involve the use of one-pot multicomponent reactions, which are efficient and environmentally benign . These methods often utilize widely accessible reactants and non-toxic catalysts to achieve high yields and structural diversity .
Analyse Des Réactions Chimiques
Types of Reactions
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to biological targets based on its chemical structure, leading to various biological effects . For example, it may inhibit specific enzymes or receptors, thereby modulating cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Compounds such as 3,4,5-trisubstituted isoxazoles and perhydropyrrolo[3,4-d]isoxazole-4,6-diones.
Thiadiazole and Oxadiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(17,5-6-18-2)8-14-12(16)10-7-11(19-15-10)9-3-4-9/h7,9,17H,3-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXIJAEDYNZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=NOC(=C1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
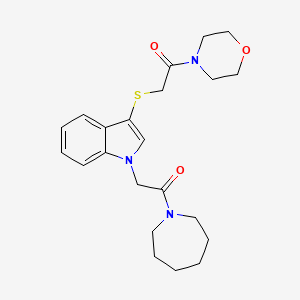
![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)
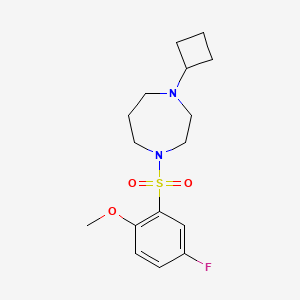
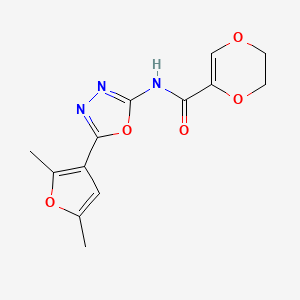
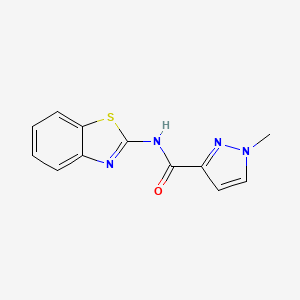
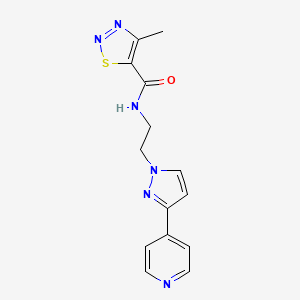
![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)
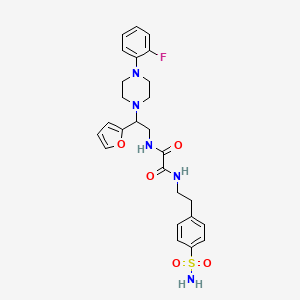

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![N-(4-fluorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2846184.png)
